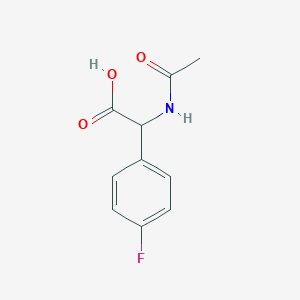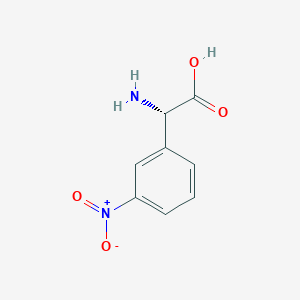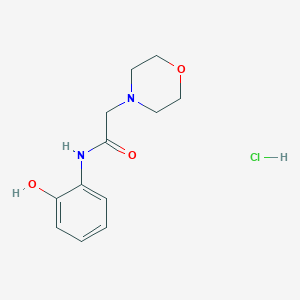
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'MAHMA' and is known for its ability to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the human body that plays a crucial role in various physiological processes.
作用机制
MAHMA acts as a nitric oxide donor, which means that it releases nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide by MAHMA can improve blood flow, reduce inflammation, and modulate immune function. Additionally, MAHMA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
生化和生理效应
MAHMA has been shown to have various biochemical and physiological effects in the body. The release of nitric oxide by MAHMA can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
MAHMA has several advantages for lab experiments, including its ability to act as a nitric oxide donor and its potential therapeutic properties. However, there are also limitations to using MAHMA in lab experiments. The compound can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the effects of MAHMA can be dose-dependent, which can make it challenging to determine the optimal concentration for experiments.
未来方向
There are several future directions for research on MAHMA. One area of interest is the potential use of MAHMA in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound's ability to improve blood flow and modulate immune function could make it a promising candidate for the treatment of these diseases. Additionally, further research is needed to determine the optimal dose and delivery method for MAHMA in various therapeutic applications. Finally, the development of new synthesis methods for MAHMA could improve its availability and facilitate further research.
合成方法
MAHMA can be synthesized using a variety of methods, including the reaction of 2-hydroxyaniline with morpholine and acetic anhydride. The product is then purified through recrystallization and acidification to obtain the monohydrochloride salt form. The synthesis of MAHMA has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the final product.
科学研究应用
MAHMA has been studied for its potential therapeutic properties in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The nitric oxide donor properties of MAHMA make it a promising candidate for the treatment of diseases that involve impaired nitric oxide signaling. The compound has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
143579-12-8 |
|---|---|
产品名称 |
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride |
分子式 |
C12H17ClN2O3 |
分子量 |
272.73 g/mol |
IUPAC 名称 |
N-(2-hydroxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-11-4-2-1-3-10(11)13-12(16)9-14-5-7-17-8-6-14;/h1-4,15H,5-9H2,(H,13,16);1H |
InChI 键 |
ZUDAQHBTOVNAIZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
规范 SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
其他 CAS 编号 |
143579-12-8 |
同义词 |
N-(2-Hydroxyphenyl)-4-morpholineacetamide monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



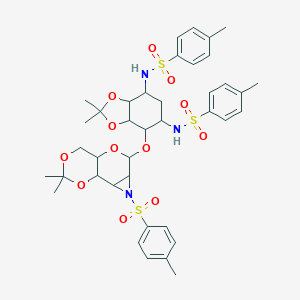
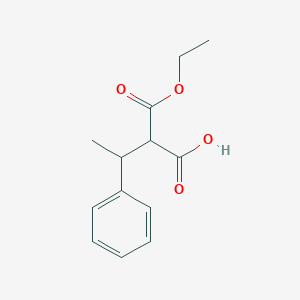
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
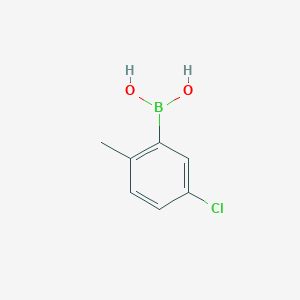
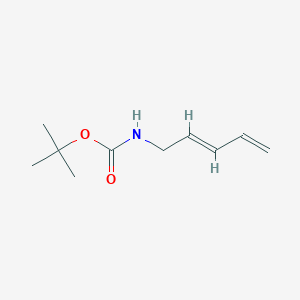
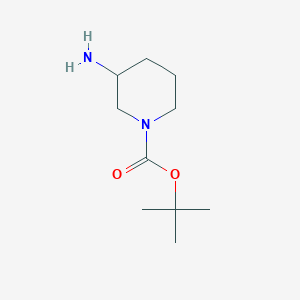
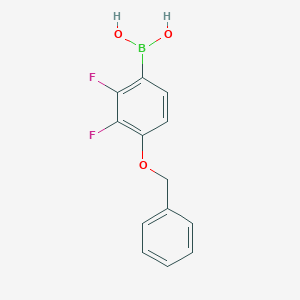
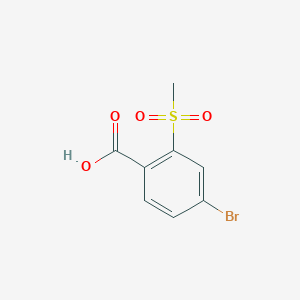
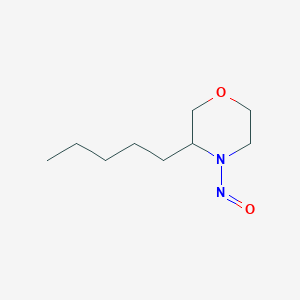
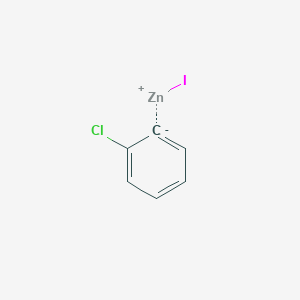
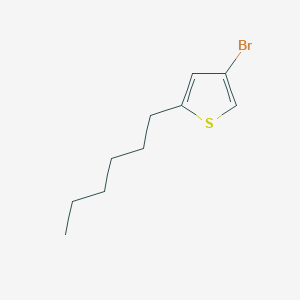
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
